5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is a chemical compound with a unique structure that includes both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloro-1-(dimethylamino)ethane with 5-amino-2-pyridone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential use in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-amino-2-pyridone: A structurally similar compound that lacks the dimethylaminoethyl group.
2-(dimethylamino)ethylamine: A compound with a similar dimethylaminoethyl group but lacking the pyridone ring.
Uniqueness
The uniqueness of 5-amino-1-[2-(dimethylamino)ethyl]-1,2-dihydropyridin-2-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
1016710-86-3 |
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Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-amino-1-[2-(dimethylamino)ethyl]pyridin-2-one |
InChI |
InChI=1S/C9H15N3O/c1-11(2)5-6-12-7-8(10)3-4-9(12)13/h3-4,7H,5-6,10H2,1-2H3 |
InChI Key |
HSCWDVRVHYGIFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C=CC1=O)N |
Purity |
76 |
Origin of Product |
United States |
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